molecular formula C9H13NO B2968480 1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile CAS No. 1315366-09-6

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

Cat. No. B2968480
CAS RN: 1315366-09-6
M. Wt: 151.209
InChI Key: HOBHWASTCNRNFE-UHFFFAOYSA-N
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Description

“1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is a chemical compound with the formula C9H13NO . It is a derivative of 7-oxabicyclo[2.2.1]heptane, also known as 1,4-epoxycyclohexane . This compound is part of a class of molecules known as oxabicycloheptanes, which are cyclic ethers .


Synthesis Analysis

The synthesis of 7-oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . The parent 7-oxanorbornane, a key intermediate in the synthesis, can be prepared from the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol .


Molecular Structure Analysis

The molecular structure of “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile” is based on the 7-oxabicyclo[2.2.1]heptane skeleton, which is a seven-membered ring with an oxygen atom . The “1,4-Dimethyl” indicates the presence of two methyl groups attached to the first and fourth carbon atoms of the ring. The “2-carbonitrile” indicates the presence of a nitrile group (-C#N) attached to the second carbon atom of the ring .


Chemical Reactions Analysis

7-Oxabicyclo[2.2.1]heptane derivatives, including “1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile”, can undergo a variety of chemical reactions. These include acid-induced ethereal bridge nucleophilic displacements, base-induced ethereal bridge opening, and reductive ethereal ring opening .

Scientific Research Applications

Asymmetric Total Synthesis

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile (referred to as 7-oxanorbornane or 7-oxabicyclo[2.2.1]heptane ) serves as an essential chiron for asymmetric total synthesis. Its unique bicyclic structure allows for stereoselective transformations, making it a valuable building block. Researchers exploit this compound to create enantiomerically enriched natural products and bioactive molecules, including rare sugars, analogues, and monosaccharides .

Antitumor and Anticancer Properties

Several derivatives of 7-oxanorbornane exhibit promising antitumor and anticancer activity. For instance, monoamide analogues have demonstrated enhanced antiplasmodial effects compared to norcantharidin. These compounds hold potential for drug development and cancer therapy .

Herbicides and Agricultural Applications

Analogues of 7-oxanorbornane have been explored as herbicides. Their unique structure and biological properties make them interesting candidates for weed control and agricultural applications .

Polymerization and Material Science

The parent 7-oxanorbornane is readily available through Diels–Alder reactions or other synthetic methods. Its derivatives, such as 2-methylidene-7-oxanorbornane, have been used in radical-induced alkene polymerizations. These polymers find applications in material science and engineering .

Flavor and Fragrance Industry

1,4-Cineole (1-isopropyl-4-methyl-7-oxabicyclo[2.2.1]heptane) is derived from 7-oxanorbornane. It contributes to the fragrance of various plants and perfumes. The compound has been identified as a key component in essential oils and flavorings .

Biocatalysis and Enzyme Substrates

7-Oxabicyclo[4.1.0]heptan-2-one has been employed as a substrate to study the substrate specificity of certain enzymes. Researchers investigate its reductive reactions using purified recombinant NADPH-dependent 3-quinuclidinone reductases .

properties

IUPAC Name

1,4-dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8-3-4-9(2,11-8)7(5-8)6-10/h7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBHWASTCNRNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(O1)(C(C2)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile

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